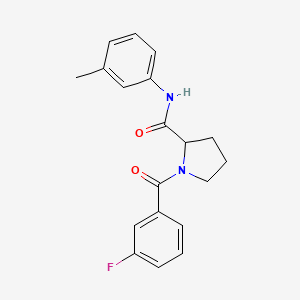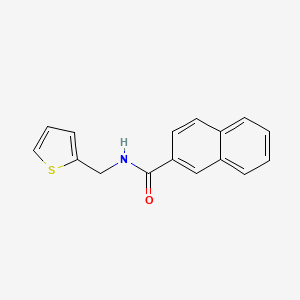![molecular formula C16H25NO6 B4892934 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, it has been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) have been studied extensively. It has been found to have antioxidant effects, which may protect against oxidative stress-related diseases. Additionally, it has been shown to have antimicrobial effects, which may be useful in the treatment of bacterial infections. The antitumor effects of this compound are also of interest, as it may have potential applications in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) in lab experiments is its solubility in water and ethanol. This makes it easy to dissolve in various solutions for testing. Additionally, its potential applications in various fields make it a versatile compound for research. However, one limitation of using this compound is its relatively unknown mechanism of action. Further research is needed to fully understand how it works and its potential applications.
Direcciones Futuras
There are many potential future directions for research on 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)). Some possible areas of study include its potential applications in the treatment of bacterial infections, cancer, and oxidative stress-related diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Overall, this compound has promising potential for various scientific research applications.
Métodos De Síntesis
The synthesis of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) involves the reaction between 3-(2,3,6-trimethylphenoxy)propylamine and ethylene glycol in the presence of oxalic acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
The potential applications of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) in scientific research are vast. It has been studied for its antimicrobial, antitumor, and antioxidant properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to have antitumor effects on various cancer cell lines, including breast and lung cancer cells. The antioxidant properties of this compound make it a potential candidate for the prevention and treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-11-5-6-12(2)14(13(11)3)17-10-4-7-15-8-9-16;3-1(4)2(5)6/h5-6,15-16H,4,7-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBNNZVEQGYQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCNCCO)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-phenylpropyl)-1,3-propanediamine](/img/structure/B4892858.png)
![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B4892871.png)

![3-methyl-5-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B4892882.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)

![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)

![N-(3-cyclopentylpropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B4892942.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)
